

Application Note: Chromatographic Separation of Diatrizoic Acid Isomers and Impurities

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Compound of Interest

Compound Name: *Diatrizoic acid EP impurity A*

Cat. No.: *B048496*

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Introduction

Diatrizoic acid, a tri-iodinated benzoic acid derivative, is a widely used X-ray contrast agent.^[1] Its efficacy and safety are contingent on its purity, making the separation and quantification of isomers and impurities a critical aspect of quality control in its production and formulation. This document provides detailed application notes and protocols for the chromatographic separation of Diatrizoic acid from its key impurities and potential isomers using Ultra-Performance Liquid Chromatography (UPLC) and a specialized anion-exchange High-Performance Liquid Chromatography (HPLC) method.

Potential Impurities and Isomers

During the synthesis of Diatrizoic acid, several related substances can arise as impurities. These include precursors, byproducts of incomplete reactions, and degradation products. The primary impurities of concern include:

- 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid (Related Compound A): An intermediate in the synthesis where one of the amino groups is not acetylated.^[2]
- 2,4- and 2,6-diiodo-3,5-diacetamidobenzoic acid (DDZA): Impurities resulting from incomplete iodination of the benzoic acid ring.^[3]

- 3,5-diamino-2,4,6-triiodobenzoic acid: The unacetylated precursor to Diatrizoic acid.

Positional isomers of Diatrizoic acid, while less commonly discussed in routine analysis, are a theoretical possibility and their separation is important for full characterization. These would involve different arrangements of the iodo and acetamido groups on the benzoic acid ring.

Chromatographic Methods

Two primary methods are detailed below: a UPLC method for the general analysis of impurities and a specialized anion-exchange HPLC method for the separation of specific challenging impurities. A proposed method for the separation of potential Diatrizoic acid isomers is also presented.

Method 1: UPLC for Impurity Profiling

This method is a stability-indicating reverse-phase UPLC method suitable for the routine quality control of Diatrizoic acid and its related impurities in bulk drug and finished dosage forms.

Chromatographic Conditions:

| Parameter | Value |
|----------------------|--|
| Column | Acquity UPLC CSH C18 (1.7 μ m, 100 x 2.1 mm) |
| Mobile Phase A | 0.05% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1.0 μ L |
| Column Temperature | 40°C |
| Detection Wavelength | 238 nm |

Table 1: UPLC Gradient Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|----------------|------------------|------------------|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 20 | 80 |
| 10.0 | 20 | 80 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |

Sample Preparation:

- Standard Solution: Prepare a stock solution of Diatrizoic acid reference standard in a 50:50 (v/v) mixture of water and acetonitrile.
- Sample Solution: Dilute the sample containing Diatrizoic acid with the same diluent to achieve a similar concentration as the standard solution.

Table 2: UPLC Method Performance

| Compound | Retention Time (min) | Resolution (Rs) | Asymmetry (As) | LOD (µg/mL) | LOQ (µg/mL) |
|--------------------|----------------------|-----------------|----------------|-------------|-------------|
| Related Compound A | ~3.5 | > 2.0 | 1.1 | 0.012 | 0.035 |
| Diatrizoic Acid | ~6.2 | - | 1.2 | 0.010 | 0.040 |
| Impurity 2 | ~7.8 | > 2.0 | 1.1 | 0.009 | 0.027 |
| Impurity 3 | ~9.1 | > 2.0 | 1.3 | 0.011 | 0.034 |

Note: Retention times for impurities are representative. Actual values may vary based on the specific impurity.

Method 2: Anion-Exchange HPLC for Specific Impurities

This method provides an alternative selectivity for the separation of Diatrizoic acid from its acidic impurities using an anion-exchange column.[3]

Chromatographic Conditions:

| Parameter | Value |
|----------------------|--|
| Column | Hamilton, PRP-X100 Anion Exchange |
| Mobile Phase | 0.1 M Potassium Chloride and 0.05 M Potassium Phosphate Dibasic in Water/Acetonitrile (900:100, v/v) |
| Flow Rate | 1.0 mL/min (representative) |
| Injection Volume | 20 μ L (representative) |
| Column Temperature | Ambient |
| Detection Wavelength | 238 nm |

Sample Preparation:

- Prepare standard and sample solutions in the mobile phase.

Table 3: Anion-Exchange HPLC Method Performance

| Compound | Retention Time (min) | Resolution (Rs) | Asymmetry (As) | Accuracy (%) |
|--------------------|----------------------|-----------------|----------------|--------------|
| DDZA Isomers | ~4.8, 5.5 | > 1.5 | ~1.2 | 100.1 |
| Related Compound A | ~7.2 | > 2.0 | ~1.1 | 94.2 |
| Diatrizoic Acid | ~9.5 | - | ~1.3 | - |

Note: Retention times, resolution, and asymmetry are representative values based on typical performance for this type of separation.

Proposed Method 3: HPLC for Isomer Separation

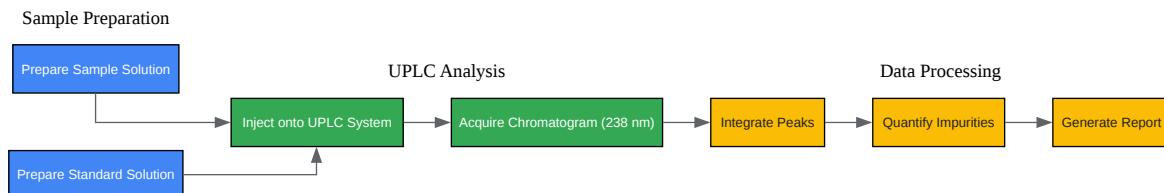
The separation of positional isomers of highly substituted benzoic acids can be challenging. A reversed-phase HPLC method with a phenyl-hexyl stationary phase is proposed to leverage pi-pi interactions for enhanced selectivity between isomers. This is a hypothetical method and would require validation.

Chromatographic Conditions:

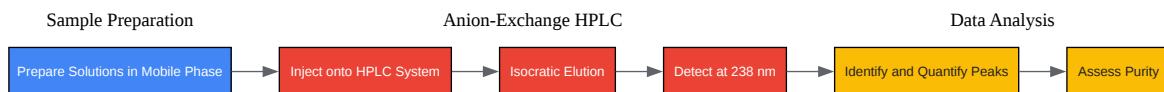
| Parameter | Value |
|----------------------|---|
| Column | Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 5 μ m, 250 x 4.6 mm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Isocratic Elution | 70% A / 30% B |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 μ L |
| Column Temperature | 35°C |
| Detection Wavelength | 238 nm |

This method would aim to achieve baseline separation of potential positional isomers of Diatrizoic acid. The quantitative performance would need to be established through method validation.

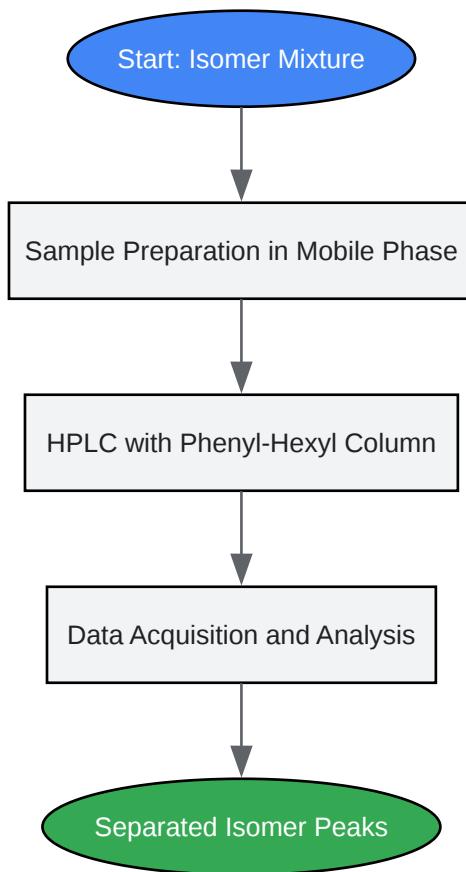
Experimental Workflows

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Caption: UPLC workflow for Diatrizoic acid impurity analysis.

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Caption: Anion-exchange HPLC workflow for specific impurity separation.



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References

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